

5-Chloro-6-methoxy-1H-indole chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloro-6-methoxy-1H-indole**

Cat. No.: **B1288820**

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-6-methoxy-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **5-Chloro-6-methoxy-1H-indole**, a heterocyclic compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with a chlorine atom at the 5-position and a methoxy group at the 6-position of the indole ring.^[1] This substitution pattern imparts unique physicochemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds.^[2]

Table 1: Chemical Identifiers for **5-Chloro-6-methoxy-1H-indole**

Identifier	Value
CAS Number	90721-60-1
Molecular Formula	C ₉ H ₈ CINO
Molecular Weight	181.62 g/mol [3]
IUPAC Name	5-chloro-6-methoxy-1H-indole [3]
InChI	InChI=1S/C9H8CINO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 [3]
InChIKey	YZOVTJRDGFRPRI-UHFFFAOYSA-N [3]
Canonical SMILES	COC1=C(C=C2C=CNC2=C1)Cl [3]

Physicochemical Properties

The compound typically presents as a white to off-white or light yellow crystalline solid.[\[2\]](#) The presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for **5-Chloro-6-methoxy-1H-indole**

Property	Value
Appearance	White to off-white crystalline powder [2]
Melting Point	115 - 119 °C [2]
Boiling Point (Predicted)	330.7 ± 22.0 °C at 760 mmHg
Purity	≥ 99.5% (GC) [2]

Synthesis of 5-Chloro-6-methoxy-1H-indole

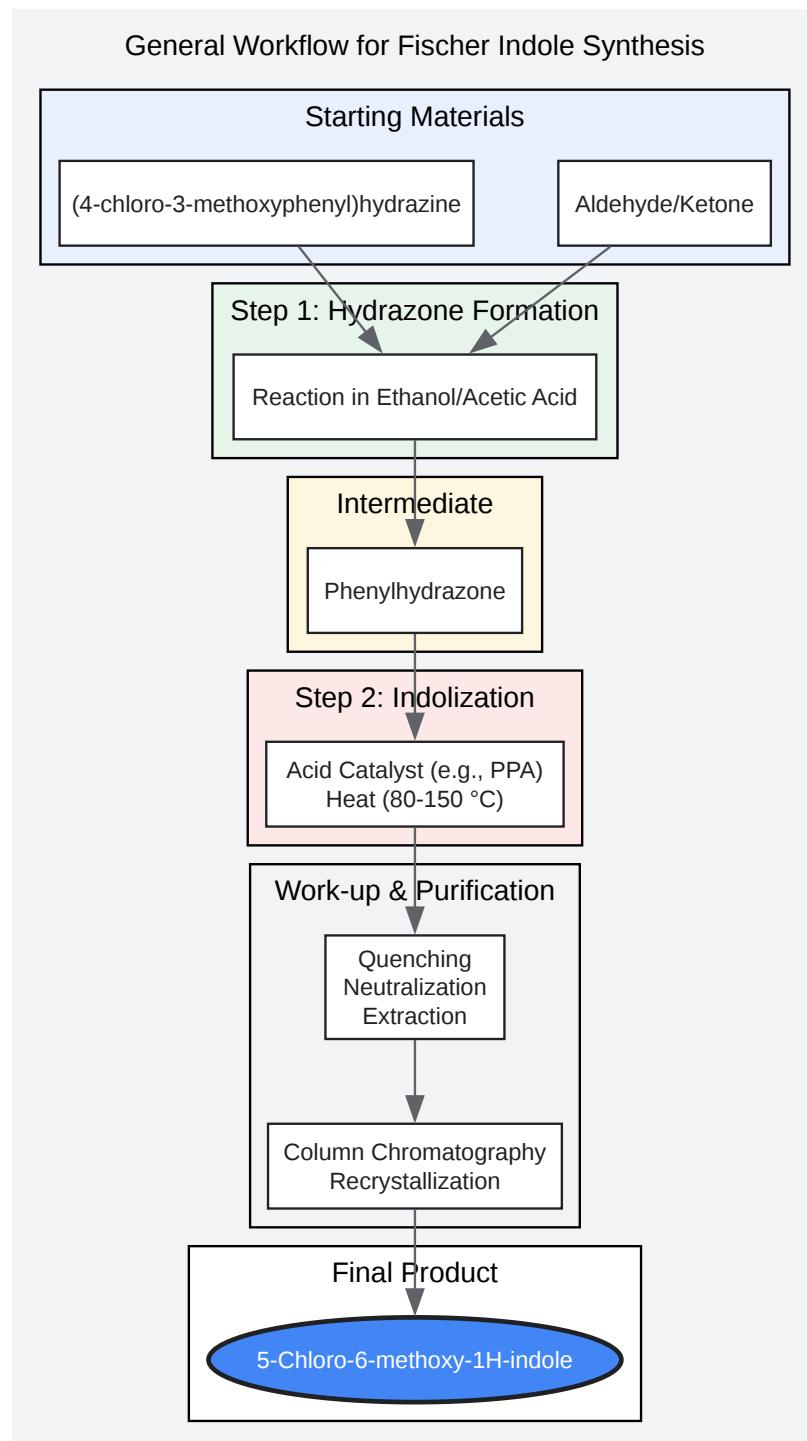
The synthesis of **5-Chloro-6-methoxy-1H-indole** can be challenging due to the need for regioselective introduction of the substituents. While a specific, detailed protocol for this exact compound is not readily available in the cited literature, a generalized approach based on the Fischer indole synthesis is a common method for preparing substituted indoles.[\[2\]\[4\]](#)

Generalized Experimental Protocol: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.^[2] For the synthesis of **5-Chloro-6-methoxy-1H-indole**, the likely starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

- Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
- Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected form).
- Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding phenylhydrazone.
- The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.


Step 2: Indolization (Cyclization)

- To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation.^[5] Alternatively, a strong Brønsted acid like sulfuric acid or a Lewis acid like zinc chloride can be used.^[5]
- Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction.
- Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution.

- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

- The crude **5-Chloro-6-methoxy-1H-indole** can be purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.
- Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Chloro-6-methoxy-1H-indole** via Fischer indole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of **5-Chloro-6-methoxy-1H-indole**. While specific spectral data for this exact compound is not provided in the search results, the expected chemical shifts can be predicted based on data for analogous 5-chloro-indole derivatives.[6]

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for **5-Chloro-6-methoxy-1H-indole**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
N-H (H1)	8.0 - 11.0	Broad Singlet
Pyrrole Ring (H2, H3)	6.4 - 7.3	Doublet or Triplet
Benzene Ring (H4, H7)	7.0 - 7.6	Singlet or Doublet
Methoxy (OCH ₃)	~3.9	Singlet

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

¹³C NMR Spectroscopy

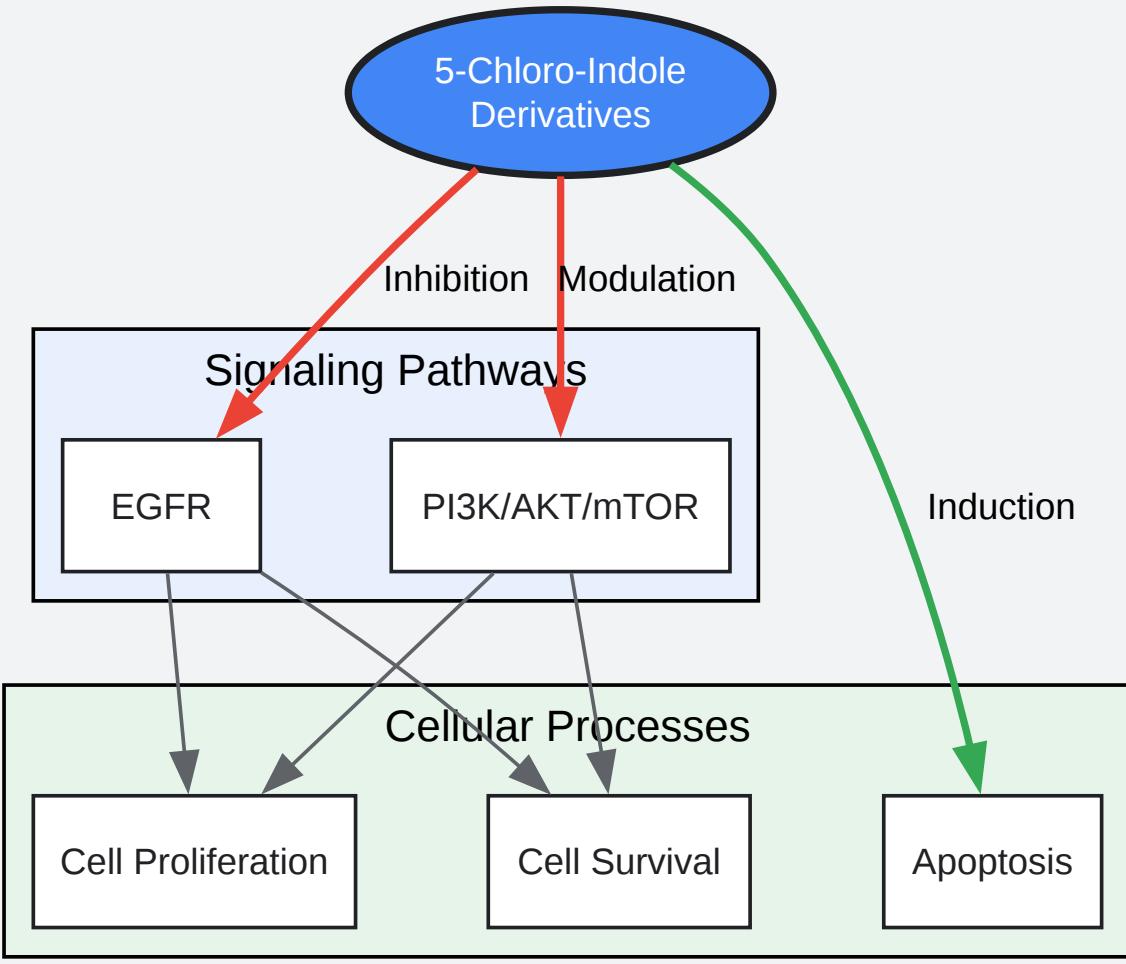
Table 4: Predicted ¹³C NMR Chemical Shifts for **5-Chloro-6-methoxy-1H-indole**

Carbon	Predicted Chemical Shift (δ, ppm)
Pyrrole Ring (C2, C3)	100 - 125
Bridgehead (C3a, C7a)	128 - 135
Benzene Ring (C4, C5, C6, C7)	110 - 150
Methoxy (OCH ₃)	~56

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm, while the carbon attached to the methoxy group (C6) will be further downfield.[6]

Biological Activity and Applications in Drug Development

5-Chloro-6-methoxy-1H-indole serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.^[2] The indole scaffold itself is a "privileged structure" found in many biologically active compounds.^[7] The addition of the 5-chloro and 6-methoxy groups can enhance biological activity and modulate pharmacokinetic properties.


Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in oncology.

Inhibition of Cancer-Related Signaling Pathways

Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

- **EGFR Inhibition:** A series of novel indole-2-carboxamides derived from a 5-chloro-indole scaffold have been developed as antiproliferative agents that target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).^[8] Certain derivatives demonstrated potent inhibitory activity against EGFR, with IC₅₀ values comparable to or better than the reference drug erlotinib.^[8]
- **PI3K/AKT/mTOR Pathway Modulation:** The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. Indole-based compounds are being investigated for their ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal cancer cells, suggesting its mechanism may involve the PI3K/AKT/mTOR pathway.^[9]
- **Induction of Apoptosis:** Some derivatives of 5-chloro-indole have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.^[8]

Role of 5-Chloro-Indole Derivatives in Cancer Signaling

[Click to download full resolution via product page](#)

Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce apoptosis.

Safety and Handling

5-Chloro-6-methoxy-1H-indole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. 5-chloro-6-methoxy-1H-indole | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-6-methoxy-1H-indole chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288820#5-chloro-6-methoxy-1h-indole-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com